Allyl-ATV-cycloFP is a chemical compound identified by its CAS number 1316643-57-8 and molecular formula C36H39FN2O7. It is primarily recognized as an impurity associated with the synthesis and degradation of Atorvastatin, a widely prescribed statin medication used to lower cholesterol levels. The compound plays a significant role in understanding the metabolic pathways and stability of Atorvastatin, making it important for both pharmaceutical research and quality control in drug manufacturing.
The synthesis of Allyl-ATV-cycloFP involves several steps that typically include the esterification of Atorvastatin intermediates with allyl alcohol. This process often requires specific catalysts and solvents to enhance the reaction efficiency.
The molecular structure of Allyl-ATV-cycloFP features a complex arrangement that includes a fluorophenyl group and an allyl ester linkage.
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O
STEPXTPIBUXRLE-YFVZOPNBSA-N
These representations are crucial for computational modeling and further chemical analysis .
Allyl-ATV-cycloFP undergoes various chemical reactions that are essential for its characterization and application:
The mechanism of action for Allyl-ATV-cycloFP primarily revolves around its role in drug metabolism:
Research into its biological activity is ongoing, focusing on how it may interact with enzymes involved in drug metabolism .
Allyl-ATV-cycloFP exhibits distinct physical characteristics:
Key chemical properties include:
Detailed analyses using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to characterize these properties accurately.
Allyl-ATV-cycloFP has several important applications across various scientific disciplines:
CAS No.: 13497-85-3
CAS No.: 3530-53-8
CAS No.: 35589-37-8
CAS No.:
CAS No.: 3459-94-7
CAS No.: 7269-72-9